molecular formula C7H7BrO2S B1630449 Ethyl 5-bromothiophene-2-carboxylate CAS No. 5751-83-7

Ethyl 5-bromothiophene-2-carboxylate

Cat. No. B1630449
CAS RN: 5751-83-7
M. Wt: 235.1 g/mol
InChI Key: PZNHMXAOMDQLLE-UHFFFAOYSA-N
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Patent
US07935700B2

Procedure details

2-Bromo-5-thiophenecarboxylic acid (500 mg) was dissolved in ethanol (5 mL), conc. sulfuric acid (50 μL) was added and the mixture was heated under reflux for 4 hrs. Conc. sulfuric acid (50 μL) was further added and the mixture was heated under reflux for 5 hrs. Then, the mixture was allowed to return to room temperature. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography using a mixed solvent of ethyl acetate and hexane as an eluent. The solvent was evaporated from the eluent to give the title compound (500 mg) as a yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step Two
Quantity
50 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([C:7]([OH:9])=[O:8])=[CH:5][CH:6]=1.S(=O)(=O)(O)O.O.[CH2:16](O)[CH3:17]>>[Br:1][C:2]1[S:3][C:4]([C:7]([O:9][CH2:16][CH3:17])=[O:8])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1SC(=CC1)C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
50 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
50 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hrs
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hrs
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to return to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the eluent

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC(=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.